Sakuranin
Overview
Description
Sakuranin is a naturally occurring flavonoid glycoside, specifically a flavanone glycoside. It is derived from sakuranetin, which is attached to a β-D-glucopyranosyl residue at position 5 via a glycosidic linkage . This compound is found in various plants, including cherry trees and rice, where it acts as a phytoalexin, a substance produced by plants to inhibit the growth of pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sakuranin can be synthesized through the glycosylation of sakuranetin. The process involves the attachment of a glucose molecule to sakuranetin under specific reaction conditions. This glycosylation can be achieved using enzymatic or chemical methods. Enzymatic glycosylation typically involves the use of glycosyltransferases, while chemical glycosylation may involve the use of glycosyl donors and catalysts.
Industrial Production Methods: In an industrial setting, this compound can be produced through metabolic engineering and synthetic biology. For instance, transgenic rice plants have been developed to express specific enzymes that facilitate the biosynthesis of this compound from naringenin, a precursor flavonoid . This method ensures a high yield of this compound without altering the nutritional quality of the rice.
Chemical Reactions Analysis
Types of Reactions: Sakuranin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sakuranetin.
Hydrolysis: Under acidic or enzymatic conditions, this compound can be hydrolyzed to release sakuranetin and glucose.
Glycosylation: this compound can participate in glycosylation reactions to form more complex glycosides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific enzymes (e.g., β-glucosidase) are used.
Glycosylation: Glycosyl donors (e.g., UDP-glucose) and glycosyltransferases are used.
Major Products:
Oxidation: Sakuranetin.
Hydrolysis: Sakuranetin and glucose.
Glycosylation: More complex glycosides.
Scientific Research Applications
Sakuranin has a wide range of scientific research applications:
Chemistry: It is studied for its chemical properties and potential as a precursor for synthesizing other flavonoids.
Biology: this compound is investigated for its role as a phytoalexin in plant defense mechanisms.
Medicine: this compound has shown potential anti-tumor effects, particularly in bladder cancer cells, by triggering autophagy via the p53/mTOR pathway.
Mechanism of Action
Sakuranin exerts its effects through various molecular targets and pathways:
Anti-tumor Activity: this compound suppresses the proliferation, migration, and invasion of bladder cancer cells by activating the p53/mTOR pathway, leading to enhanced autophagy and apoptosis.
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Antimicrobial Activity: this compound disrupts microbial cell membranes and inhibits microbial growth.
Comparison with Similar Compounds
Sakuranin is similar to other flavonoid glycosides, such as:
Naringin: A flavanone glycoside found in citrus fruits, known for its antioxidant and anti-inflammatory properties.
Hesperidin: Another citrus flavonoid glycoside with similar health benefits.
Rutin: A flavonol glycoside found in various plants, known for its vascular health benefits.
Uniqueness of this compound:
- This compound is unique due to its specific glycosidic linkage and its role as a phytoalexin in plants.
- It has shown significant potential in cancer research, particularly in bladder cancer, through its unique mechanism of activating the p53/mTOR pathway .
Properties
IUPAC Name |
(2S)-2-(4-hydroxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O10/c1-29-12-6-15-18(13(25)8-14(30-15)10-2-4-11(24)5-3-10)16(7-12)31-22-21(28)20(27)19(26)17(9-23)32-22/h2-7,14,17,19-24,26-28H,8-9H2,1H3/t14-,17+,19+,20-,21+,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPMMBQHELYZIW-YMTXFHFDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=O)CC(O2)C3=CC=C(C=C3)O)C(=C1)OC4C(C(C(C(O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C(=O)C[C@H](O2)C3=CC=C(C=C3)O)C(=C1)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20967363 | |
Record name | (S)-5-(beta-D-Glucopyranosyloxy)-2,3-dihydro-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20967363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
529-39-5 | |
Record name | Sakuranin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=529-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 407308 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-5-(beta-D-Glucopyranosyloxy)-2,3-dihydro-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20967363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SAKURANIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59YX7QWM4S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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